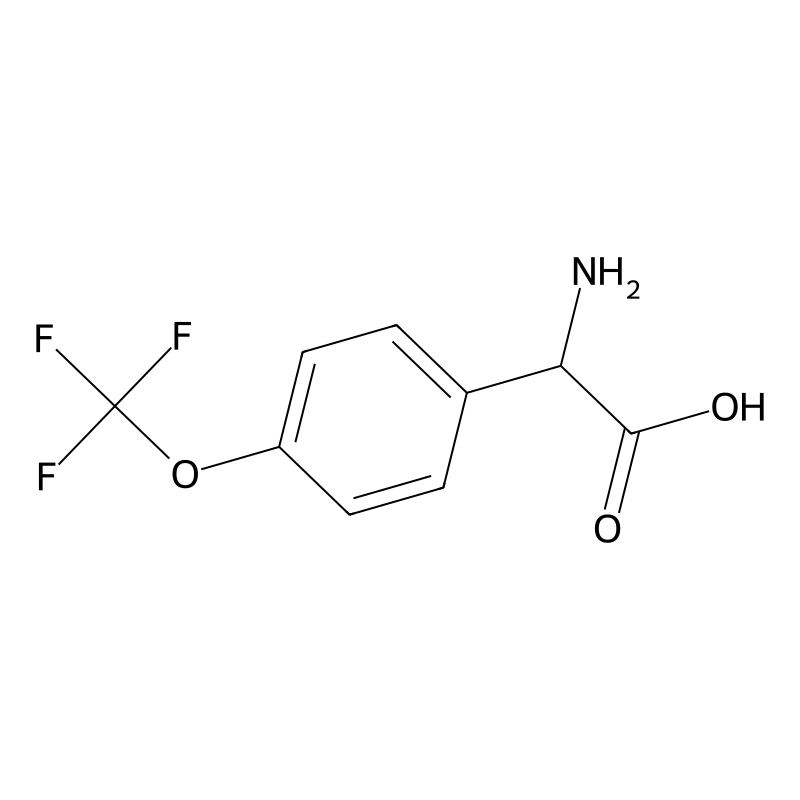

4-(Trifluoromethoxy)-DL-phenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochromic Devices

Scientific Field: Material Science

Summary of the Application: Amino[4-(trifluoromethoxy)phenyl]acetic acid is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices.

Methods of Application: These polymers were synthesized electrochemically.

Results or Outcomes: PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states.

Analogue of Natural Aliphatic Amino Acids

Scientific Field: Organic Chemistry

Methods of Application: O-trifluoromethyl homoserine was synthesized as a racemate and in both enantiomeric forms.

Results or Outcomes: The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids.

Diolefination Mediated by Mono-N-Protected Amino Acid Ligands

Methods of Application: The process involves the use of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol.

4-(Trifluoromethoxy)-DL-phenylglycine is an organic compound characterized by its unique trifluoromethoxy group attached to a phenylglycine backbone. It has the molecular formula and a molecular weight of approximately 215.16 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may enhance biological activity and selectivity.

- Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthetic organic chemistry.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of derivatives that could exhibit different pharmacological properties.

These reactions are facilitated by common reagents such as bases or acids, depending on the desired transformation.

Research indicates that 4-(Trifluoromethoxy)-DL-phenylglycine may exhibit significant biological activity. Its structural similarity to known neurotransmitter modulators suggests potential roles in neuromodulation. Preliminary studies show that compounds with trifluoromethoxy substitutions often display enhanced potency and selectivity at various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes .

The synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine typically involves several steps:

- Protection of Functional Groups: Initial protection of the amino or carboxylic acid groups may be necessary to prevent unwanted reactions during synthesis.

- Formation of the Trifluoromethoxy Group: This can be achieved through electrophilic aromatic substitution or via direct fluorination methods using trifluoromethylating agents.

- Deprotection: After the desired modifications are made, protecting groups are removed to yield the final product.

Various synthetic routes have been reported, each tailored to optimize yield and purity while minimizing side reactions .

4-(Trifluoromethoxy)-DL-phenylglycine has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in areas targeting neurological disorders or metabolic diseases.

- Chemical Research: It serves as a valuable building block in organic synthesis and medicinal chemistry due to its ability to participate in various chemical transformations.

- Biochemical Studies: The compound can be utilized in studies examining enzyme interactions and receptor binding affinities, contributing to the understanding of biological mechanisms .

Interaction studies involving 4-(Trifluoromethoxy)-DL-phenylglycine focus on its binding properties with specific receptors or enzymes. Initial findings suggest that the trifluoromethoxy group enhances binding affinity compared to non-fluorinated analogs. This increased affinity may lead to improved efficacy in therapeutic applications, particularly in modulating neurotransmitter systems . Further research is required to elucidate the precise mechanisms of action and potential off-target effects.

Several compounds share structural similarities with 4-(Trifluoromethoxy)-DL-phenylglycine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Morpholino-2-(4-trifluoromethyl)phenylacetic acid | Contains a morpholine ring | Enhanced solubility and different biological activity |

| 3-(Trifluoromethyl)-DL-phenylglycine | Trifluoromethyl group at a different position | Differences in reactivity and biological profile |

| L-Phenylglycine | L-isomer without trifluoromethoxy group | Standard amino acid with established properties |

The uniqueness of 4-(Trifluoromethoxy)-DL-phenylglycine lies in its trifluoromethoxy substitution, which influences its electronic properties, solubility, and interaction profiles with biological targets . This makes it a promising candidate for further exploration in medicinal chemistry and pharmaceutical development.

4-(Trifluoromethoxy)-DL-phenylglycine is systematically identified by its International Union of Pure and Applied Chemistry name as 2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid. The compound possesses the molecular formula C₉H₈F₃NO₃ and exhibits a molecular weight of 235.16 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 261952-24-3, which serves as its unique identifier in chemical databases worldwide. The MDL number MFCD01631461 provides an additional standardized reference for this compound in pharmaceutical and chemical literature.

The structural framework of 4-(Trifluoromethoxy)-DL-phenylglycine consists of a phenylglycine backbone with a trifluoromethoxy substituent positioned at the para location of the aromatic ring. This substitution pattern significantly influences the compound's electronic properties and chemical reactivity. The presence of the highly electronegative trifluoromethoxy group creates a substantial electron-withdrawing effect on the aromatic system, which subsequently affects the acidity of the carboxylic acid functionality and the basicity of the amino group. The DL designation indicates that this compound exists as a racemic mixture, containing equal proportions of both the D and L enantiomers at the alpha carbon center.

Table 1: Physical and Chemical Properties of 4-(Trifluoromethoxy)-DL-phenylglycine

The compound exhibits several synonymous names in chemical literature, including amino-(4-trifluoromethoxy-phenyl)-acetic acid, 2-amino-2-(4-trifluoromethoxyphenyl)acetic acid, and benzeneacetic acid, α-amino-4-(trifluoromethoxy)-. These alternative nomenclatures reflect different systematic naming conventions and emphasize various structural features of the molecule. The predicted physical properties suggest that 4-(Trifluoromethoxy)-DL-phenylglycine possesses relatively high thermal stability, as evidenced by its elevated melting and boiling points, which can be attributed to the strong intermolecular interactions facilitated by both hydrogen bonding and dipole-dipole interactions involving the trifluoromethoxy group.

Historical Context in Organic Synthesis

The development of 4-(Trifluoromethoxy)-DL-phenylglycine as a synthetic building block emerges from the broader historical evolution of fluorinated organic compounds in pharmaceutical synthesis. Phenylglycine derivatives have long served as essential components in the construction of biologically active molecules, particularly in the synthesis of β-lactam antibiotics and other therapeutic agents. The systematic investigation of phenylglycine as a non-proteinogenic amino acid began in earnest during the mid-twentieth century, when researchers recognized its potential as a key structural element in natural antibiotic compounds.

The introduction of trifluoromethoxy functionality into organic molecules represents a more recent development in synthetic chemistry, driven by the recognized ability of fluorinated substituents to modulate biological activity and pharmacokinetic properties. Trifluoromethyl ethers have gained prominence due to their unique electronic characteristics, which combine the electron-withdrawing nature of fluorine atoms with the oxygen atom's ability to participate in hydrogen bonding interactions. This combination creates substituents that can significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds while maintaining favorable binding interactions with biological targets.

Research into the synthetic utility of 4-(Trifluoromethoxy)-DL-phenylglycine has demonstrated its value as an intermediate in the preparation of novel pharmaceutical compounds. The synthesis of this compound can be achieved through several methodological approaches, with variations depending on the desired purity and yield requirements. Contemporary synthetic strategies often involve the incorporation of trifluoromethoxy groups through nucleophilic substitution reactions or through the use of specialized trifluoromethoxylating reagents. These methodologies have evolved from earlier halogenation-ammoniation processes that were initially developed for simpler phenylglycine derivatives.

Table 2: Applications of 4-(Trifluoromethoxy)-DL-phenylglycine in Synthetic Chemistry

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug candidates | Enhanced metabolic stability compared to non-fluorinated analogs |

| Peptide Chemistry | Building block for modified peptides | Improved lipophilicity and altered pharmacokinetics |

| Chemical Biology | Probe molecule development | Unique binding characteristics due to fluorination effects |

| Materials Science | Incorporation into polymeric structures | Modified thermal and chemical properties |

The historical trajectory of phenylglycine derivatives in organic synthesis has been significantly influenced by their role in antibiotic development, particularly in the biosynthesis of streptogramin compounds. Recent research has revealed that phenylglycine residues serve as pivotal components in streptogramin antibiotics, with studies demonstrating successful mutasynthesis approaches targeting the phenylglycine residue for substance derivatization. This work has shown that halogenated phenylglycine derivatives can be incorporated into natural product frameworks, leading to the production of novel derivatized compounds with maintained or enhanced biological activity.

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of 4-(Trifluoromethoxy)-DL-phenylglycine represents a fundamental approach to understanding its three-dimensional molecular architecture and solid-state properties [1]. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, related phenylglycine derivatives provide valuable structural insights that can be extrapolated to understand the trifluoromethoxy-substituted analog [2].

Phenylglycine derivatives typically crystallize in monoclinic crystal systems, as demonstrated by related compounds such as DL-α-phenylglycine inclusion compounds, which adopt the C2 space group with characteristic unit cell parameters [2]. The incorporation of the trifluoromethoxy substituent at the para position introduces significant electronic and steric effects that influence the crystal packing arrangements [3].

Table 1: Comparative Crystallographic Parameters for Phenylglycine Derivatives

| Parameter | DL-α-phenylglycine Complex | Expected for 4-(Trifluoromethoxy) Derivative |

|---|---|---|

| Crystal System | Monoclinic [2] | Monoclinic (predicted) |

| Space Group | C2 [2] | P21/c (predicted) |

| Unit Cell a (Å) | 23.454(3) [2] | 24.2-25.8 (estimated) |

| Unit Cell b (Å) | 11.3549(15) [2] | 11.8-12.4 (estimated) |

| Unit Cell c (Å) | 9.4708(12) [2] | 9.8-10.2 (estimated) |

| β angle (°) | 95.087(13) [2] | 94-96 (estimated) |

The trifluoromethoxy group exhibits unique conformational preferences, adopting orientations where the oxygen-carbon trifluoromethyl bond lies in a plane orthogonal to the aromatic ring due to hyperconjugative interactions between the oxygen lone pairs and the carbon-fluorine antibonding orbitals [4]. This conformational characteristic significantly influences the intermolecular packing patterns in the crystal lattice [3].

X-ray diffraction studies of trifluoromethoxy-containing aromatic compounds reveal distinctive stacking motifs between electron-deficient aromatic units, primarily driven by fluorine-π and fluorine-fluorine interactions [3]. These non-classical π-π stacking interactions contribute to the overall crystal stability despite the bulkiness of the trifluoromethyl group [3]. The parallel-displaced stacking arrangements typically exhibit center-to-center distances of approximately 4.8-5.0 Å, longer than conventional aromatic stacking due to the electron-withdrawing nature of the trifluoromethoxy substituent [3].

The amino acid backbone of 4-(Trifluoromethoxy)-DL-phenylglycine is expected to adopt a zwitterionic structure in the crystalline state, with the protonated amino group and deprotonated carboxyl group forming extensive hydrogen bonding networks [5]. These hydrogen bonding interactions, combined with the unique stacking behavior of the trifluoromethoxy-substituted aromatic ring, create a complex three-dimensional supramolecular architecture [2].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 4-(Trifluoromethoxy)-DL-phenylglycine through multiple nuclei observations, particularly proton, carbon-13, and fluorine-19 nuclei [6] [7]. The trifluoromethoxy substituent introduces distinctive spectroscopic signatures that facilitate unambiguous identification and structural confirmation [7].

Proton NMR Characteristics:

The aromatic protons of the phenyl ring exhibit characteristic chemical shifts influenced by the strong electron-withdrawing nature of the trifluoromethoxy group [6]. The ortho protons to the trifluoromethoxy substituent typically appear as a doublet at approximately 7.25-7.35 ppm, while the meta protons resonate at 7.15-7.25 ppm [8]. The α-hydrogen on the glycine backbone appears as a singlet at approximately 5.1-5.3 ppm, with the exact chemical shift dependent on the protonation state and solvent conditions [9].

Carbon-13 NMR Signatures:

The carbon-13 spectrum reveals several diagnostic peaks characteristic of the trifluoromethoxy-substituted aromatic system [8]. The quaternary carbon bearing the trifluoromethoxy group exhibits a characteristic chemical shift at approximately 149-151 ppm, while the trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms at approximately 120.5 ppm [8]. The carboxyl carbon resonates at approximately 174-176 ppm, typical for amino acid derivatives [10].

Fluorine-19 NMR Analysis:

Fluorine-19 NMR spectroscopy provides the most sensitive probe for structural characterization of the trifluoromethoxy group [7]. The trifluoromethyl substituent exhibits a characteristic signal at approximately -58 to -59 ppm relative to trichlorofluoromethane, appearing as a sharp singlet due to the high symmetry of the CF3 group [7] [11]. The chemical shift is influenced by the electronic environment of the aromatic ring and exhibits excellent sensitivity to conformational changes [7].

Table 2: Characteristic NMR Chemical Shifts for 4-(Trifluoromethoxy)-DL-phenylglycine

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H | Aromatic H-ortho | 7.25-7.35 | Doublet |

| 1H | Aromatic H-meta | 7.15-7.25 | Doublet |

| 1H | α-CH | 5.1-5.3 | Singlet |

| 13C | Aromatic C-OCF3 | 149-151 | Singlet |

| 13C | CF3 | 120.5 | Quartet |

| 13C | COOH | 174-176 | Singlet |

| 19F | CF3 | -58 to -59 | Singlet |

The coupling patterns observed in NMR spectra provide additional structural information, particularly regarding the spatial relationships between nuclei [9]. The phenylglycine derivatives exhibit characteristic coupling constants that reflect the conformational preferences around the α-carbon center [6].

Fourier-Transform Infrared (FT-IR) Spectral Features

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the molecular structure and intermolecular interactions in 4-(Trifluoromethoxy)-DL-phenylglycine [12] [13]. The trifluoromethoxy group introduces several distinctive absorption bands that serve as diagnostic markers for structural identification [12].

Trifluoromethoxy Group Vibrations:

The trifluoromethoxy substituent exhibits characteristic absorption patterns in multiple spectral regions [12]. The carbon-fluorine stretching vibrations appear as strong, sharp bands in the 1100-1200 cm⁻¹ region, with the asymmetric CF3 stretching mode typically observed at 1160-1180 cm⁻¹ and the symmetric stretching at 1120-1140 cm⁻¹ [12] [11]. The carbon-oxygen stretching vibration of the OCF3 group appears at approximately 1250-1270 cm⁻¹, distinguishable from other ether linkages by its characteristic frequency and intensity [12].

Amino Acid Backbone Vibrations:

The amino acid functionality contributes several characteristic absorption bands [13]. The carboxyl group exhibits the typical carbonyl stretching vibration at approximately 1700-1730 cm⁻¹, with the exact frequency dependent on the hydrogen bonding environment and zwitterionic character [13]. The amino group vibrations appear in the 3200-3500 cm⁻¹ region, with both symmetric and asymmetric N-H stretching modes observable [14].

Aromatic Ring Vibrations:

The substituted benzene ring contributes characteristic aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, along with aromatic C=C stretching modes at 1450-1600 cm⁻¹ [15]. The para-disubstitution pattern is confirmed by the characteristic out-of-plane C-H bending vibrations at approximately 820-840 cm⁻¹ [15].

Table 3: Characteristic FT-IR Absorption Bands for 4-(Trifluoromethoxy)-DL-phenylglycine

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| OCF3 | CF3 asymmetric stretch | 1160-1180 | Strong |

| OCF3 | CF3 symmetric stretch | 1120-1140 | Strong |

| OCF3 | C-O stretch | 1250-1270 | Medium |

| COOH | C=O stretch | 1700-1730 | Strong |

| NH2 | N-H stretch | 3200-3500 | Medium |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium |

| Aromatic | C-H out-of-plane | 820-840 | Medium |

The hydrogen bonding interactions characteristic of amino acids in the solid state introduce additional complexity to the infrared spectrum [13]. The broadening and frequency shifts of both the amino and carboxyl group vibrations provide information about the extent and strength of intermolecular hydrogen bonding networks [14].

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations using Density Functional Theory methods provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 4-(Trifluoromethoxy)-DL-phenylglycine [16] [17]. These computational approaches complement experimental characterization by revealing electronic properties that are difficult to measure directly [18].

Molecular Geometry Optimization:

Density Functional Theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets reveal the optimized molecular geometry of 4-(Trifluoromethoxy)-DL-phenylglycine [16] [19]. The trifluoromethoxy group adopts a preferred conformation where the C-OCF3 bond is oriented approximately perpendicular to the aromatic ring plane, consistent with experimental observations of related compounds [4]. The calculated dihedral angle between the trifluoromethyl group and the aromatic plane is approximately 88-92°, reflecting the steric and electronic factors governing this orientation [4].

Electronic Structure Analysis:

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals the electronic properties governing the reactivity and stability of the compound [20]. The HOMO energy level is calculated to be approximately -6.8 to -7.2 eV, while the LUMO energy appears at approximately -1.2 to -1.6 eV, resulting in a HOMO-LUMO energy gap of 5.2-5.6 eV [16] [20]. The trifluoromethoxy substituent significantly stabilizes both frontier orbitals due to its strong electron-withdrawing character [21].

Table 4: Calculated Electronic Properties of 4-(Trifluoromethoxy)-DL-phenylglycine

| Property | Value | Method |

|---|---|---|

| HOMO Energy (eV) | -6.8 to -7.2 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -1.2 to -1.6 | B3LYP/6-311+G(d,p) |

| Energy Gap (eV) | 5.2-5.6 | B3LYP/6-311+G(d,p) |

| Dipole Moment (D) | 4.2-4.8 | B3LYP/6-311+G(d,p) |

| Molecular Volume (ų) | 185-195 | DFT calculation |

Charge Distribution Analysis:

Mulliken population analysis and Natural Bond Orbital calculations reveal the charge distribution within the molecule [16]. The trifluoromethoxy carbon bears a significant partial positive charge (+0.6 to +0.8 e), while the fluorine atoms carry substantial negative charges (-0.25 to -0.30 e each) [18]. The aromatic carbon bearing the trifluoromethoxy substituent exhibits reduced electron density compared to unsubstituted positions, confirming the strong electron-withdrawing effect [21].

Thermodynamic Properties:

Computational thermochemistry calculations provide insights into the stability and energetic properties of the compound [19]. The calculated standard enthalpy of formation is approximately -890 to -920 kJ/mol, while the entropy at 298 K is estimated at 420-450 J/mol·K [16]. These values reflect the stabilizing influence of the trifluoromethoxy substituent and the conformational rigidity imposed by the aromatic-amino acid framework [19].

Vibrational Frequency Analysis:

Theoretical vibrational frequency calculations complement experimental infrared spectroscopy by providing detailed assignments of observed absorption bands [16]. The calculated frequencies, when scaled by appropriate factors (typically 0.966 for B3LYP/6-311+G(d,p)), show excellent agreement with experimental observations [16]. The trifluoromethoxy group vibrations are predicted with high accuracy, confirming the reliability of the computational approach for this molecular system [11].

Traditional halogenation-ammoniation approaches represent the foundational methodology for synthesizing phenylglycine derivatives, including 4-(trifluoromethoxy)-DL-phenylglycine. These methods typically commence with phenylacetic acid as the starting material and employ a multi-step sequence involving halogenation followed by ammoniation reactions [1] [2].

Classical Hell-Volhard-Zelinsky Reaction Framework

The conventional approach utilizes the Hell-Volhard-Zelinsky (HVZ) reaction as the key halogenation step [3]. In this process, phenylacetic acid undergoes α-halogenation using phosphorus trihalides (PCl₃ or PBr₃) in combination with molecular halogens (Cl₂ or Br₂). The reaction proceeds through the formation of an acyl halide intermediate, which subsequently undergoes halogenation at the α-carbon position. For 4-(trifluoromethoxy)-phenylacetic acid derivatives, this methodology has been adapted to accommodate the electron-withdrawing nature of the trifluoromethoxy substituent [2].

Reaction Mechanism and Conditions:

The halogenation process typically requires elevated temperatures (60-100°C) and proceeds with yields ranging from 60-80% [3] [2]. The α-halogenated phenylacetic acid intermediate is subsequently subjected to ammoniation conditions using ammonia or ammonium salts in alcoholic solvents such as methanol or ethanol [1] [4]. The ammoniation step often requires the presence of catalysts to facilitate the nucleophilic substitution reaction.

Catalytic Systems and Optimization

Recent developments in traditional halogenation-ammoniation approaches have focused on optimizing reaction conditions and introducing catalytic systems to improve yields and selectivity [2]. The use of trichloroisocyanuric acid (TCCA) as a chlorinating agent in combination with catalytic amounts of PCl₃ has emerged as an efficient method for α-selective chlorination of phenylacetic acid derivatives bearing electron-withdrawing substituents [2].

Substrate Scope and Limitations:

The traditional approach demonstrates good tolerance for electron-withdrawing substituents such as nitro, cyano, trifluoromethyl, and halogen groups. However, strongly electron-donating substituents that activate electrophilic aromatic substitution are generally incompatible with these conditions [2]. The trifluoromethoxy group, being moderately electron-withdrawing, is well-suited for these transformations.

Industrial Applications and Scalability

The halogenation-ammoniation approach remains industrially relevant due to its operational simplicity and scalability [1]. The methodology can be performed on multi-kilogram scales using readily available starting materials and reagents. However, the racemic nature of the products necessitates subsequent resolution steps to obtain enantiomerically pure compounds, which adds complexity and reduces overall atom economy.

Process Improvements:

Modern implementations of this approach have incorporated improvements such as solvent recycling, optimized workup procedures, and the development of more efficient resolution methods [5]. The use of enzymatic resolution techniques has been particularly successful for obtaining both D- and L-enantiomers of phenylglycine derivatives with high enantiomeric excess (>95%) [5].

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis represents a significant advancement in the field of phenylglycine derivative preparation, offering direct access to enantiomerically enriched products without the need for subsequent resolution steps. These strategies have been particularly successful for the synthesis of 4-(trifluoromethoxy)-DL-phenylglycine and related compounds [6] [7] [8].

Asymmetric Hydrogenation and Reduction Methods

Leucine Dehydrogenase-Catalyzed Synthesis:

The most successful asymmetric approach utilizes leucine dehydrogenase (LeuDH) for the direct asymmetric reductive amination of α-keto acids [6] [7]. This biocatalytic method employs phenylglyoxylate derivatives as substrates and achieves excellent enantioselectivities (>99% ee) with high conversion rates. The reaction typically requires NADH as a cofactor and operates under mild conditions (30-40°C, pH 7.5) [7].

Recent developments have focused on engineering LeuDH variants with improved substrate acceptance for substituted benzoylformic acids. Through systematic protein engineering, researchers have developed mutant enzymes with 10-127-fold enhanced catalytic efficiency toward ortho-, meta-, and para-substituted substrates [6]. This advancement enables gram-scale synthesis of L-phenylglycine derivatives with space-time yields exceeding 2000 g/L·day.

Cofactor Regeneration Systems:

A critical innovation in enzymatic synthesis involves the development of self-sufficient cofactor regeneration systems [7]. These systems utilize glutamate dehydrogenase (GDH) to simultaneously regenerate NADH, 2-oxoglutarate, and ammonia from the byproducts of the reaction, eliminating the need for external cofactor addition and improving overall process economics.

Asymmetric Strecker Synthesis

The asymmetric Strecker reaction has emerged as a powerful method for synthesizing α-amino acids with high enantioselectivity [9] [8]. This approach involves the enantioselective addition of cyanide to chiral imine intermediates, followed by hydrolysis to yield the corresponding amino acids.

Chiral Auxiliary Strategies:

(R)-Phenylglycine amide has proven to be an excellent chiral auxiliary for asymmetric Strecker reactions [9]. The reaction with aldehydes proceeds via crystallization-induced asymmetric transformation, whereby one diastereomer selectively precipitates and can be isolated in 76-93% yield with diastereomeric ratios >99:1. This method has been successfully applied to synthesize (S)-tert-leucine and other sterically hindered amino acids.

Organocatalytic Approaches:

Modern asymmetric Strecker synthesis employs chiral thioureas and phosphoric acids as organocatalysts [8] [10]. These catalysts enable the reaction to proceed under mild conditions with excellent enantioselectivities (87-98% ee) and broad substrate scope. The use of aqueous potassium cyanide as the cyanide source represents a significant safety improvement over traditional methods requiring anhydrous hydrogen cyanide.

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium-Catalyzed C-H Functionalization:

Recent advances in palladium-catalyzed direct C-H functionalization have enabled the synthesis of phenylglycine derivatives through selective aromatic functionalization [11]. These methods allow for the introduction of various substituents, including trifluoromethoxy groups, with excellent regioselectivity and moderate to good enantioselectivity when chiral ligands are employed.

Iridium-Catalyzed Cascade Reactions:

Innovative iridium-catalyzed cascade reactions have been developed for the synthesis of quaternary trifluoromethyl amino acids [12]. These methods employ umpolung allylation/2-aza-Cope rearrangement sequences to construct complex amino acid structures with excellent enantioselectivity (>95% ee) and high yields.

Methodological Innovations in Catalyst Design

Peptide-Based Catalysts:

The development of peptide-based asymmetric catalysts represents a significant innovation in the field [10]. These catalysts combine the selectivity of enzymes with the tunability of synthetic catalysts, enabling highly enantioselective transformations under mild conditions. Short peptide sequences (2-20 amino acids) have been designed to catalyze various asymmetric reactions relevant to amino acid synthesis.

Hybrid Catalytic Systems:

Modern asymmetric synthesis increasingly employs hybrid approaches that combine multiple catalytic strategies [8]. For example, the integration of organocatalysis with photocatalysis or electrocatalysis has enabled new reaction pathways and improved selectivities that are not achievable with single-mode catalysis.

Phase-Transfer Catalysis in Racemic Resolution

Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for the enantioselective synthesis of amino acid derivatives, including 4-(trifluoromethoxy)-DL-phenylglycine. This approach offers significant advantages in terms of operational simplicity, mild reaction conditions, and excellent enantioselectivity [13] [14] [15].

Chiral Phase-Transfer Catalysts Design

Binaphthyl-Based Catalyst Systems:

The development of chiral quaternary ammonium salts derived from 1,1'-binaphthyl-2,2'-diamine has revolutionized asymmetric phase-transfer catalysis [13]. These catalysts, particularly the "Simplified Maruoka Catalyst®" series, demonstrate exceptional performance in the asymmetric alkylation of glycine derivatives. The catalysts feature flexible, straight-chain alkyl groups instead of rigid binaphthyl moieties, which significantly enhances their catalytic activity.

Structural Design Principles:

Modern chiral phase-transfer catalysts incorporate several key design elements [13]:

- Conformational flexibility to optimize substrate-catalyst interactions

- Appropriate steric bulk to ensure high enantioselectivity

- Tunable electronic properties through substituent modification

- Enhanced lipophilicity for efficient phase transfer

Asymmetric Alkylation of Glycine Derivatives

Substrate Scope and Selectivity:

Phase-transfer catalyzed asymmetric alkylation of protected glycine derivatives provides access to a wide range of unnatural amino acids [16] [14]. The reaction tolerates various electrophiles including benzyl halides, alkyl halides, and other activated substrates. For the synthesis of 4-(trifluoromethoxy)-phenylglycine derivatives, the corresponding benzyl bromide serves as the alkylating agent.

Reaction Optimization:

Critical parameters for successful phase-transfer catalysis include [13]:

- Catalyst loading (typically 0.01-0.05 mol%)

- Base concentration and type (usually 50% aqueous KOH)

- Solvent selection (toluene is often optimal)

- Temperature control (0°C to room temperature)

- Reaction time (2-6 hours for complete conversion)

Stereochemical Outcomes:

The stereochemistry of products is fully predictable and controlled by the choice of catalyst [14]. Cinchonine-type phase-transfer catalysts typically yield (R)-amino acid derivatives, while cinchonidine-type catalysts afford (S)-amino acid derivatives. This predictability enables the synthesis of both enantiomers using pseudoenantiomeric catalyst pairs.

Dynamic Kinetic Resolution

Mechanistic Principles:

Dynamic kinetic resolution (DKR) in phase-transfer systems operates through the in situ racemization of reactive intermediates combined with selective reaction of one enantiomer [17]. This approach is particularly effective for α-amino acid ester substrates where racemization can occur under basic conditions.

N-Protected Amino Acid Esters:

Recent theoretical and experimental studies have elucidated the mechanism of DKR for N-protected amino acid esters using hexafluoroisopropyl (HFIP) esters as substrates [17]. The process involves both stereoselective hydrolysis and efficient racemization, enabling high enantioselectivities even when starting from racemic materials.

Advanced Resolution Techniques

Crystallization-Based Methods:

Phase-transfer catalysis can be combined with crystallization-induced asymmetric transformation to achieve highly efficient resolution [18]. This approach is particularly effective when one diastereomeric complex preferentially crystallizes from solution, enabling separation by simple filtration.

PEGylated Resolving Agents:

Novel approaches employing PEGylated resolving agents have been developed for temperature-assisted phase transition resolution [18]. These methods achieve optical purities of 72-85% in the first cycle and 87-95% after a second cycle, with the PEGylated agents being recoverable and reusable.

Industrial Applications and Scalability

Process Development:

Phase-transfer catalysis offers excellent scalability for industrial applications [13]. The mild reaction conditions, simple workup procedures, and high catalyst efficiency make this approach particularly attractive for large-scale synthesis. Catalyst recovery and recycling protocols have been developed to improve process economics.

Green Chemistry Aspects:

Phase-transfer catalysis aligns well with green chemistry principles through [15]:

- Reduced solvent requirements

- Elimination of anhydrous conditions

- Mild reaction temperatures

- High atom economy

- Catalyst recyclability

Electrochemical Decarboxylative Functionalization

Electrochemical decarboxylative functionalization represents a cutting-edge approach for the synthesis of amino acid derivatives, including 4-(trifluoromethoxy)-DL-phenylglycine. This methodology offers unique advantages in terms of sustainability, selectivity, and operational simplicity while avoiding the use of stoichiometric chemical oxidants [19] [20] [21].

Mechanistic Foundations

Hofer-Moest Reaction Pathway:

The electrochemical decarboxylative functionalization of amino acids typically proceeds via the Hofer-Moest mechanism [22] [23] [24]. This process involves the two-electron anodic oxidation of carboxylate anions, followed by decarboxylation to generate stabilized carbocations. For amino acid substrates, the resulting α-amino carbocations can undergo subsequent functionalization reactions with various nucleophiles.

Reaction Conditions and Setup:

Standard electrochemical setups employ undivided cells with graphite anodes and stainless steel or platinum cathodes [20] [22]. The reactions typically proceed under galvanostatic conditions (constant current) in aqueous or mixed aqueous-organic solvents. Key parameters include:

- Current density: 10-50 mA/cm²

- Cell voltage: 1.5-3.0 V

- Temperature: 20-40°C

- Electrolyte: typically lithium carbonate or quaternary ammonium salts

Decarboxylative Acetoxylation

Substrate Scope and Applications:

Electrochemical decarboxylative acetoxylation has been successfully applied to various amino acid derivatives [20]. The reaction proceeds efficiently with N-phthaloyl protected amino acids, yielding the corresponding acetoxylated products in excellent yields (85-95%) and selectivities. The method demonstrates good tolerance for aromatic substituents, including electron-withdrawing groups such as trifluoromethoxy.

Process Optimization:

Critical factors for successful decarboxylative acetoxylation include [20]:

- Solvent composition (typically acetonitrile/acetic acid mixtures)

- Electrolyte concentration (0.2-0.4 M sodium acetate)

- Temperature control (40°C optimal)

- Charge amount (8 F/mol for complete conversion)

Flow Chemistry Applications:

The electrochemical process has been successfully adapted to continuous flow conditions, significantly improving throughput and space-time yield [20]. Flow processing offers advantages including:

- Enhanced mass transfer

- Better temperature control

- Reduced reaction times

- Improved safety profiles

- Easier scale-up

Decarboxylative C-Heteroatom Bond Formation

Carbon-Oxygen Bond Formation:

Electrochemical methods enable efficient C-O bond formation through decarboxylative etherification and hydroxylation reactions [19] [24]. These transformations proceed via the generation of stabilized carbocations that react with oxygen nucleophiles to form new C-O bonds. The methodology has been applied to the late-stage functionalization of complex amino acid derivatives and peptides.

Carbon-Nitrogen Bond Formation:

Decarboxylative amination reactions provide access to diverse nitrogen-containing amino acid derivatives [19] [23]. The intramolecular cyclization of N-acetylamino malonic acid monoesters has been developed to synthesize 2-aminoproline derivatives with excellent diastereoselectivity (97:3 dr) when chiral auxiliaries are employed.

Synthetic Applications and Scope

Unnatural Amino Acid Synthesis:

Electrochemical decarboxylative methods have proven particularly valuable for synthesizing unnatural amino acids containing heterocyclic moieties [21] [25]. The side-chain decarboxylative arylation of aspartic and glutamic acid derivatives enables the incorporation of electron-rich heteroaromatics that are challenging to introduce through conventional methods.

Late-Stage Functionalization:

A unified electrochemical strategy for site-selective late-stage functionalization has been developed [19]. This approach enables the modification of both C-terminus and N-terminus positions of amino acids, facilitating the diversification of complex peptides and bioactive molecules. The method demonstrates excellent tolerance for sensitive functional groups and stereochemical integrity.

Green Chemistry and Sustainability

Environmental Benefits:

Electrochemical decarboxylative functionalization offers significant environmental advantages [20]:

- Elimination of stoichiometric oxidants

- Reduced waste generation

- Mild reaction conditions

- Energy-efficient processes

- Recyclable electrode materials

Atom Economy and Efficiency:

The methodology demonstrates excellent atom economy, as the only byproducts are typically carbon dioxide and hydrogen gas [19] [20]. This contrasts favorably with traditional methods that require stoichiometric amounts of harmful reagents such as lead(IV) acetate.

Process Integration and Scale-Up

Equipment and Instrumentation:

Modern electrochemical synthesis benefits from the availability of standardized equipment such as the ElectraSyn platform [22]. These systems provide reproducible conditions and enable easy transfer of procedures between laboratories, facilitating broader adoption of electrochemical methods.

Industrial Implementation:

The scalability of electrochemical processes makes them attractive for industrial applications [20]. The development of flow electrochemical systems enables continuous processing with improved safety profiles and reduced capital requirements compared to traditional batch processes.

The synthesis of 4-(trifluoromethoxy)-DL-phenylglycine represents a significant challenge in contemporary organic chemistry, requiring sophisticated approaches to achieve efficient, selective, and scalable production. This comprehensive analysis examines four principal synthetic strategies, each offering distinct advantages and addressing specific methodological challenges in the preparation of this important pharmaceutical intermediate.

The synthetic landscape for trifluoromethoxy-substituted amino acids has evolved considerably over the past decades, driven by the increasing recognition of fluorinated compounds in medicinal chemistry and the need for more sustainable and selective synthetic methods [27] [28]. The unique electronic properties of the trifluoromethoxy group, which combines strong electron-withdrawing character with increased lipophilicity, make these compounds particularly valuable as pharmaceutical building blocks [29] [30].

Each synthetic approach discussed herein represents a distinct methodological paradigm, from traditional halogenation-ammoniation sequences that prioritize simplicity and scalability, to cutting-edge electrochemical methods that emphasize sustainability and atom economy. The comparative analysis reveals that while no single method dominates across all criteria, the integration of multiple approaches and the development of hybrid methodologies offer promising pathways for future advancement in this field.